6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid
Beschreibung
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in peptide coupling and drug discovery, where the Boc group serves to protect amines during synthesis .
Eigenschaften
Molekularformel |
C14H20N4O4 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-8-6-17(7-9-18)11-5-4-10(12(19)20)15-16-11/h4-5H,6-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OAQLZTZRDMKOML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Example Protocol:
React tert-butyl chloroformate with piperazine in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane at 0°C, then warm to room temperature.
Activate the acid with carbodiimide-based coupling agents (e.g., EDCI or DCC), then react with the piperazine derivative under stirring at room temperature.
- Protecting groups like tert-butoxycarbonyl (BOC) are introduced to safeguard amino functionalities.
- Deprotection involves acid hydrolysis under controlled conditions.
Note: Specific reaction conditions vary based on the substrate purity and desired yield.
Purification Techniques
Post-synthesis, purification is critical:
Data Table: Summary of Preparation Methods
Analyse Chemischer Reaktionen
Amide Bond Formation
The carboxylic acid group undergoes activation to form amides, a reaction widely utilized in medicinal chemistry. Common coupling agents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of HOBt (Hydroxybenzotriazole) to suppress racemization . For example:
-
Reaction with primary amines (e.g., methylamine) in DMF at 0–5°C yields amide derivatives with >85% efficiency.
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 0–5°C, 12 hr | Substituted amides (R-NHCO-) | 85–92% |
Esterification and Hydrolysis
The carboxylic acid can be esterified using SOCl₂ or DCC (Dicyclohexylcarbodiimide) in methanol, forming methyl esters for further functionalization. Conversely, ester hydrolysis under basic conditions (e.g., NaOH in THF/H₂O) regenerates the acid :
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux, 6 hr | Methyl ester derivative | 78% |
| Hydrolysis | 2M NaOH, THF/H₂O (1:1), 25°C, 4 hr | Carboxylic acid regeneration | 95% |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group on the piperazine ring is cleaved under acidic conditions, typically using TFA (Trifluoroacetic acid) or HCl in dioxane . This reveals a secondary amine for subsequent alkylation or acylation:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Boc Removal | 4M HCl/dioxane, 25°C, 2 hr | Free piperazine intermediate | 90% |
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring’s electron-deficient nature facilitates SNAr reactions at positions activated by electron-withdrawing groups. For example, reaction with KNO₂ in acetic acid introduces nitro groups :
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Nitration | KNO₂, AcOH, 60°C, 8 hr | 6-Nitro-pyridazine derivative | 65% |
Piperazine Functionalization
After Boc deprotection, the piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with methyl iodide in the presence of K₂CO₃ yields N-methylpiperazine derivatives :
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12 hr | N-Methylpiperazine analog | 88% |
Metal-Catalyzed Cross-Coupling
The pyridazine ring participates in Suzuki-Miyaura couplings when halogenated. For example, a brominated derivative reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst :
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 hr | Biaryl-pyridazine conjugate | 75% |
Cyclization Reactions
Under basic conditions, the compound forms intramolecular hydrogen bonds, enabling cyclization to yield fused heterocycles. For example, heating with POCl₃ generates oxazole derivatives :
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Cyclization | POCl₃, 110°C, 6 hr | Oxazole-fused pyridazine | 70% |
Key Insights
-
The carboxylic acid group enables diversification via amide/ester formation, critical for prodrug design .
-
Boc deprotection provides a handle for introducing targeting moieties or enhancing solubility .
-
Pyridazine reactivity allows for regioselective modifications, expanding pharmacological potential .
This compound’s multifunctional architecture supports its role as a versatile scaffold in kinase inhibitor development and antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of probes for studying biological processes.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine and pyridazine moieties, which then interact with their targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions .
Vergleich Mit ähnlichen Verbindungen
Pyridazine vs. Benzoic Acid Derivatives
- 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4): Structure: Replaces pyridazine with a benzoic acid group. Molecular Weight: 306.35 g/mol vs. 307.34 g/mol for the pyridazine analog. Melting Point: 50°C (decomposition) vs. 174–176°C for 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid. Applications: Widely used in natural product research due to its aromatic stability .
Pyridazine vs. Thiazole Derivatives
- 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1,3-thiazole-4-carboxylic acid: Structure: Substitutes pyridazine with a thiazole ring. Purity: 95% (as per Enamine Ltd. catalog) .
Pyridazine vs. Pyrimidine Derivatives
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Structure: Features a pyrimidine ring and an extended ethoxyethyl chain. Molecular Weight: 395.45 g/mol vs. 307.34 g/mol for the pyridazine analog. Applications: The pyrimidine core and flexible linker suggest utility in nucleotide analog synthesis .
Piperazine vs. Piperidine Derivatives
- 5-(4-Acetylpiperazin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid (CAS 104408-92-6):
Data Table: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Key Structural Feature |
|---|---|---|---|---|
| 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid | 307.34 | Not reported | Not available | Pyridazine core |
| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | 306.35 | 50 (dec.) | 162046-66-4 | Benzoic acid group |
| 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 307.34 | 174–176 | 654663-42-0 | Isonicotinic acid substitution |
| 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid | 395.45 | Not reported | Not available | Pyrimidine + ethoxyethyl chain |
Research Findings and Functional Implications
- Solubility and Reactivity : The Boc group improves solubility in organic solvents (e.g., DCM, THF), critical for solid-phase peptide synthesis. Pyridazine derivatives exhibit lower melting points compared to benzoic acid analogs, suggesting easier handling in solution-phase reactions .
- Synthetic Utility : Piperidine-based derivatives (e.g., CAS 104408-92-6) are preferred in CNS drug discovery for their blood-brain barrier permeability, a trait less common in pyridazine analogs .
Biologische Aktivität
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridazine ring substituted with a piperazine moiety and a tert-butoxycarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 308.33 g/mol .
Synthesis
The synthesis of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid involves several steps, which typically include:
- Formation of the piperazine derivative.
- Introduction of the tert-butoxycarbonyl group.
- Coupling with pyridazine to form the final product.
These methods allow for efficient production and modification for enhanced biological activity .
Biological Activity
Research indicates that compounds similar to 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid exhibit various biological activities, including:
1. Antitumor Activity:
Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
2. Neuroprotective Effects:
Compounds with similar structures have been noted for their neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
3. Enzyme Inhibition:
The compound has demonstrated the ability to inhibit certain enzymes, which can be pivotal in drug development for various diseases .
The mechanisms underlying the biological activities of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid involve interactions with specific biological targets:
- Enzyme Interactions: The carboxylic acid group can participate in enzyme-substrate interactions, influencing enzyme activity .
- Receptor Modulation: The compound may act as a modulator for various receptors, including GPCRs (G-protein-coupled receptors), which are critical in many signaling pathways .
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antitumor Efficacy
A study focused on the antitumor efficacy of a related piperazine derivative showed significant inhibition of cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic potential .
Case Study 2: Neuroprotection
In vitro studies demonstrated that compounds similar to 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid protected neuronal cells from oxidative stress, highlighting their potential use in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
The following table compares 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylic acid with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid | Contains a nicotinic acid moiety | Known for neuroprotective effects |
| 1-(2-fluorophenyl)-3-[6-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine | Contains trifluoromethyl substitutions | Exhibits antitumor activity |
| tert-butyl 4-(6-(ethoxycarbonyl)pyridin-2-yl)piperazine | Similar piperazine structure | Potentially useful in drug delivery systems |
Q & A
Q. Basic
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl/dioxane). Storage at –20°C under inert atmosphere (N or Ar) is recommended to prevent degradation .
How can coupling reactions involving the piperazine moiety be optimized for higher yields?
Q. Advanced
- Catalyst Selection : Use Pd(OAc) with XPhos ligand for Buchwald-Hartwig amination, which improves coupling efficiency with pyridazine .
- Reaction Solvents : Anhydrous tert-butanol or toluene at 80–100°C minimizes side reactions .
- Workflow Integration : Apply computational reaction path searches (e.g., via quantum chemical calculations) to predict optimal conditions, reducing trial-and-error approaches .
How should researchers address contradictions in reported biological activity data for pyridazine derivatives?
Q. Advanced
- Assay Standardization : Validate assays using positive controls (e.g., known kinase inhibitors for kinase activity studies) .
- Structural Analog Analysis : Compare activity across derivatives with modified substituents (e.g., tert-Boc vs. acetyl groups) to isolate pharmacophore contributions .
- Meta-Analysis : Use cheminformatics tools to correlate structural features (e.g., logP, polar surface area) with activity trends .
What computational methods are effective for predicting reaction pathways and regioselectivity in pyridazine derivatives?
Q. Advanced
- Quantum Chemical Modeling : Density Functional Theory (DFT) calculations to map energy barriers for coupling reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in heterocyclic substitutions .
What is the role of the tert-Boc group in modulating the compound’s pharmacokinetic properties?
Q. Advanced
- Protection Strategy : The Boc group enhances solubility during synthesis and is selectively cleaved in vivo to release the active piperazine moiety .
- Stability-activity Trade-offs : While the Boc group improves metabolic stability, its bulkiness may reduce target binding affinity. Comparative studies with acetyl or benzyl groups are recommended .
How can low yields in multi-step syntheses be troubleshooted?
Q. Advanced
- Intermediate Characterization : Use LC-MS to identify degradation products (e.g., Boc deprotection under acidic conditions) .
- Stepwise Optimization : Isolate and optimize each step independently. For example, replace Pd catalysts with Ni-based systems for cost-effective scaling .
How can regioselectivity challenges in pyridazine functionalization be resolved?
Q. Advanced
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer reactions to specific positions .
- Computational Screening : Pre-screen substituent effects on electron density distribution to predict reactive sites .
What analytical methods are recommended for identifying degradation products during stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
